N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14976874
InChI: InChI=1S/C23H26FN3O3/c1-17(28)18-4-2-5-20(16-18)25-22(29)6-3-7-23(30)27-14-12-26(13-15-27)21-10-8-19(24)9-11-21/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3,(H,25,29)
SMILES:
Molecular Formula: C23H26FN3O3
Molecular Weight: 411.5 g/mol

N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide

CAS No.:

Cat. No.: VC14976874

Molecular Formula: C23H26FN3O3

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide -

Specification

Molecular Formula C23H26FN3O3
Molecular Weight 411.5 g/mol
IUPAC Name N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide
Standard InChI InChI=1S/C23H26FN3O3/c1-17(28)18-4-2-5-20(16-18)25-22(29)6-3-7-23(30)27-14-12-26(13-15-27)21-10-8-19(24)9-11-21/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3,(H,25,29)
Standard InChI Key MNZDRBVFKYNQBX-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Introduction

N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide is a complex organic compound belonging to the class of amides. It features an acetamide group and a piperazine moiety, making it a subject of interest in pharmaceutical research, particularly for its potential therapeutic applications in treating ocular disorders such as diabetic retinopathy and age-related macular degeneration.

Synthesis and Chemical Reactions

The synthesis of N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide typically involves multi-step organic reactions. These reactions are significant for modifying the compound's structure to enhance its therapeutic efficacy or reduce toxicity.

Synthesis Steps:

  • Initial Preparation: Starting materials are prepared, often involving the synthesis of the piperazine derivative and the acetylphenyl moiety.

  • Coupling Reaction: The piperazine derivative is coupled with the acetylphenyl moiety to form the core structure.

  • Amidation: The final step involves forming the amide bond to complete the compound.

Therapeutic Potential and Research Findings

Studies have indicated that compounds with similar structures can significantly improve retinal health markers in experimental models. The mechanism of action primarily involves interaction with specific receptors in the eye, modulating biochemical pathways relevant to visual processes.

Therapeutic AreaPotential Impact
Ocular DisordersDiabetic retinopathy and age-related macular degeneration.
Mechanism of ActionInteraction with retinal receptors to modulate visual processes.

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